molecular formula C12H10ClN3 B14709001 N'-(4-chlorophenyl)pyridine-4-carboximidamide CAS No. 23565-10-8

N'-(4-chlorophenyl)pyridine-4-carboximidamide

Cat. No.: B14709001
CAS No.: 23565-10-8
M. Wt: 231.68 g/mol
InChI Key: CNBCJBZXCQVCGW-UHFFFAOYSA-N
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Description

N’-(4-chlorophenyl)pyridine-4-carboximidamide is an organic compound with the molecular formula C12H10ClN3 and a molecular weight of 231.68 g/mol This compound is characterized by the presence of a pyridine ring substituted with a carboximidamide group and a 4-chlorophenyl group

Preparation Methods

The synthesis of N’-(4-chlorophenyl)pyridine-4-carboximidamide typically involves the reaction of 4-chlorobenzonitrile with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N’-(4-chlorophenyl)pyridine-4-carboximidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(4-chlorophenyl)pyridine-4-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)pyridine-4-carboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N’-(4-chlorophenyl)pyridine-4-carboximidamide can be compared with other similar compounds, such as:

Properties

CAS No.

23565-10-8

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

N'-(4-chlorophenyl)pyridine-4-carboximidamide

InChI

InChI=1S/C12H10ClN3/c13-10-1-3-11(4-2-10)16-12(14)9-5-7-15-8-6-9/h1-8H,(H2,14,16)

InChI Key

CNBCJBZXCQVCGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C(C2=CC=NC=C2)N)Cl

Origin of Product

United States

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